4-Bromo-3-chloro-7-methoxyquinoline
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Overview
Description
“4-Bromo-3-chloro-7-methoxyquinoline” is a chemical compound with the molecular formula C10H7BrClNO . It is a halogenated heterocycle and is often used in research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The exact mass is 270.94000 .
Scientific Research Applications
Synthesis and Chemical Properties :
- 4-Bromo-3-chloro-7-methoxyquinoline can be synthesized through regioselective alkoxydehalogenation of dihalogenoquinolines, as demonstrated in the study by Osborne and Miller (1993), where solid sodium alkoxide in toluene is used (Osborne & Miller, 1993).
- Flagstad et al. (2014) presented a practical and scalable 4-step route for the synthesis of halogenated quinoline building blocks, including 4-bromo-3-fluoro-6-methoxyquinoline, which are important for antimicrobial drug discovery (Flagstad et al., 2014).
Medicinal Chemistry and Drug Development :
- Research by Kadrić et al. (2014) on 3-hydroxyquinolin-4(1H)-ones, which are structurally similar to this compound, focused on the synthesis of cytotoxic compounds against various cancer cell lines, highlighting the potential of quinoline derivatives in anticancer drug development (Kadrić et al., 2014).
- The synthesis of 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline by Sun Tie-min (2009) suggests the potential of quinoline derivatives in developing anti-tuberculosis drugs (Sun Tie-min, 2009).
Advanced Material Synthesis and Chemosensor Development :
- A study by Prodi et al. (2001) on 5-chloro-8-methoxyquinoline, a compound structurally related to this compound, indicated its application as a selective chemosensor for cadmium, which can be relevant in environmental monitoring and safety applications (Prodi et al., 2001).
Structural and Theoretical Studies :
- Zhou et al. (2022) conducted a comprehensive study on the synthesis, crystal structure, and DFT analysis of bromo-chloro-methoxyquinoline compounds, providing valuable insights into the physical and chemical properties of these compounds (Zhou et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
properties
IUPAC Name |
4-bromo-3-chloro-7-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(12)10(7)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUVEBXTLZJXMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672645 |
Source
|
Record name | 4-Bromo-3-chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1208452-88-3 |
Source
|
Record name | 4-Bromo-3-chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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